
3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine
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Overview
Description
3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine is a compound that features a trifluoroethyl group attached to an azetidine ring, with a benzyloxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through trifluoroethylation reactions, which can be achieved using various reagents and catalysts . For example, the trifluoroethylation of azetidine can be carried out using trifluoroethyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The azetidine ring can be reduced to form the corresponding amine.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the azetidine ring can produce the corresponding amine .
Scientific Research Applications
3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, while the azetidine ring can modulate its overall pharmacokinetic properties . The benzyloxy group can also contribute to the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
3-(2,2,2-Trifluoroethyl)azetidine: Lacks the benzyloxy group, which may result in different chemical and biological properties.
3-(Benzyloxy)azetidine: Does not contain the trifluoroethyl group, which can affect its reactivity and applications.
Uniqueness
3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine is unique due to the presence of both the trifluoroethyl and benzyloxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Biological Activity
3-(Benzyloxy)-1-(2,2,2-trifluoroethyl)azetidine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial and antitumor properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique trifluoroethyl group which enhances its lipophilicity, potentially influencing its interaction with biological membranes and proteins. The benzyloxy group may also play a role in modulating the compound's biological activity.
Research indicates that compounds similar to this compound exhibit various modes of action:
- Target Interaction : These compounds often interact with specific enzymes and proteins, leading to inhibition or modulation of their activities. For instance, they may target enzymes involved in metabolic pathways or cellular signaling.
- Biochemical Pathways : The compound is hypothesized to impact pathways related to cell growth and proliferation. This includes modulation of gene expression linked to the cell cycle and apoptosis.
- Cytotoxicity : Preliminary studies suggest that the compound may induce cytotoxic effects in certain cell types, potentially through metabolic activation leading to the formation of reactive species .
Antimicrobial Activity
The antimicrobial properties of this compound have been inferred from studies on structurally similar compounds. These compounds have shown effectiveness against various bacterial strains.
Microorganism | Activity | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | Inhibition observed | 625 - 1250 |
Escherichia coli | Moderate inhibition | 500 - 1000 |
Candida albicans | Weak inhibition | >2000 |
Antitumor Activity
Studies have indicated potential antitumor effects against specific cancer cell lines. The antiproliferative activity was evaluated using various assays.
Cancer Cell Line | Activity | IC50 (µM) |
---|---|---|
MCF-7 (Breast Cancer) | Significant inhibition | 10 - 20 |
A549 (Lung Cancer) | Moderate inhibition | 15 - 30 |
Case Studies
Recent investigations into the biological activity of related azetidine derivatives have provided insights into their therapeutic potential:
- A study highlighted the synthesis of trifluoromethylated azetidines which demonstrated promising anticancer properties in vitro. The mechanism involved apoptosis induction via caspase activation .
- Another investigation focused on the metabolic pathways affected by azetidine derivatives, noting that they could inhibit key enzymes in cancer metabolism, leading to reduced tumor growth in animal models .
Properties
Molecular Formula |
C12H14F3NO |
---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
3-phenylmethoxy-1-(2,2,2-trifluoroethyl)azetidine |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)9-16-6-11(7-16)17-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
ANPYNYQKHNOSCB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC(F)(F)F)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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